DesBr-NPB-23 (human) is classified as a neuropeptide and is primarily synthesized for research purposes. It is cataloged under the chemical identifier 434897-64-0. The compound is utilized in various scientific fields, including chemistry, biology, and medicine, where it serves as a model compound for peptide synthesis and modification techniques.
The synthesis of DesBr-NPB-23 (human) employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin. Following this initial step, protected amino acids are sequentially added to elongate the peptide chain through cycles of deprotection and coupling reactions. Each cycle involves removing the protective group from the terminal amino acid followed by the addition of a new protected amino acid.
DesBr-NPB-23 (human) has a complex molecular structure that can be analyzed in terms of its functional groups and stereochemistry. The absence of bromine at the C-6 position affects its interaction with receptors compared to neuropeptide B.
DesBr-NPB-23 (human) primarily participates in substitution reactions due to its functional groups. Additionally, it can undergo oxidation and reduction reactions depending on the reagents and conditions applied.
DesBr-NPB-23 (human) exerts its biological effects by binding to G protein-coupled receptors GPR7 and GPR8. Upon binding, it inhibits adenylyl cyclase activity, leading to decreased levels of cyclic adenosine monophosphate within cells.
The physical and chemical properties of DesBr-NPB-23 (human) are critical for understanding its stability, solubility, and reactivity.
DesBr-NPB-23 (human) has diverse applications across various scientific fields:
Enantiospecific construction of DesBr-NPB-23 is paramount due to the stereospecific nature of neuropeptide-receptor interactions. Leveraging insights from synthetic cannabinoid receptor agonist (SCRA) development, where (S)-enantiomers exhibit significantly higher potency at CB1/CB2 receptors compared to (R)-counterparts (e.g., 30-fold difference in EC₅₀ for 5F-ADB enantiomers), asymmetric synthesis routes were prioritized [5].
DesBr-NPB-23 synthesis employs L-tert-leucine methyl ester precursors – analogous to Pfizer’s patented SCRA syntheses – ensuring enantiomeric fidelity at the C-terminal functionalization site [5]. Key steps involve:
Table 1: Enantiospecific Synthesis Strategies for DesBr-NPB-23 Key Intermediates
Synthetic Step | Chiral Control Method | Key Reagent/Catalyst | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|
Bromotyrosine Synthesis | Chiral Lewis Acid Complex | Cu(II)-Bisoxazoline | 98.5 | 82 |
Peptide Fragment Coupling | Enzymatic Resolution | Candida antarctica Lipase B | >99 | 75 |
C-Terminal Functionalization | L-tert-Leucine Methyl Ester | N/A | >99 (inherent) | 90 |
Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy was optimized to accommodate the acid/base sensitivity and steric constraints introduced by ortho-brominated tyrosine residues. Critical adaptations include:
Bromination/dehalogenation dynamics in DesBr-NPB-23 were elucidated using tandem mass spectrometry (LC-MS/MS) with electron transfer dissociation (ETD), preserving labile modifications during analysis [3]. Key findings:
Table 2: Analytical Techniques for Bromination/Dehalogenation Mechanism Elucidation
Process | Primary Technique | Key Insight | Experimental Conditions |
---|---|---|---|
Bromination Site Mapping | LC-ETD-MS/MS | Tyr²⁷ selectivity driven by backbone carbonyl stabilization of arenium ion | Q-Exactive HF, ETD energy 15-25% |
Dehalogenation Kinetics | ¹H-NMR (500 MHz) | Rate-determining Pd(0) oxidative addition to C-Br bond (k = 1.2 x 10⁻³ s⁻¹) | [Pd] = 0.05 equiv, [PhSiH₃] = 10 equiv, DCM |
Radical Intermediate Detection | EPR Spectroscopy | Detection of aryl radical signal (g=2.003) during debromination | Spin trap: PBN, RT, N₂ atmosphere |
Maintaining (S)-configuration at all Cα centers and controlling helical handedness within DesBr-NPB-23’s secondary structure was achieved through:
Table 3: Chirality-Governed Properties of DesBr-NPB-23
Chiral Element | Stereochemical Control Strategy | Structural/Functional Consequence | Analytical Validation Method |
---|---|---|---|
Cα Centers (all) | Fmoc-SPPS with L-amino acids + Aib insertion | Retention of native peptide fold | Chiral HPLC (Lux® i-Cellulose-5 column) |
Disulfide Bond (Cys¹⁴-Cys²²) | Oxidation with L-cysteine ethyl ester as chiral mediator | (S,S)-configuration; prevents non-native diastereomers | Marfey’s reagent derivatization + LC-MS |
Brominated Tyrosine²⁷ | Enantioselective electrophilic bromination | (S)-bromotyrosine; optimal positioning for receptor π-stacking | CD Spectroscopy (222 nm ellipticity) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0